Anti‑T. cruzi Potency and Selectivity Index Compared with Reference Drugs and In‑Class Analogs
4‑(Dimethylsulfamoyl)‑N‑(pyridin‑3‑ylmethyl)benzamide (referred to as pyridyl benzamide 2) inhibited T. cruzi with an IC50 of 1.3 μM, comparable to the front‑line drug benznidazole (IC50 1.0 μM) in the same assay [1]. Crucially, the compound exhibited a selectivity index (SI) ≥10 against T. cruzi over T. brucei and Leishmania donovani, whereas benznidazole and several close pyridyl benzamide analogs lacking the sulfonamide or N‑methylpiperazine groups showed substantially reduced selectivity or lost potency entirely [1]. This demonstrates that the compound’s parasite‑specific activity profile is not a general class feature but is uniquely encoded in its specific substitution pattern.
| Evidence Dimension | In vitro antiparasitic activity (T. cruzi amastigotes) and selectivity |
|---|---|
| Target Compound Data | IC50 = 1.3 μM; SI (T. cruzi vs. other protozoa) ≥ 10 |
| Comparator Or Baseline | Benznidazole IC50 = 1.0 μM; Des‑sulfonamide or N‑methylpiperazine‑deleted analogs IC50 > 10 μM and SI < 2 |
| Quantified Difference | Potency equipotent to benznidazole; selectivity advantage ≥ 5‑fold over truncated analogs |
| Conditions | T. cruzi Tulahuen C4 strain amastigotes, β‑lactamase reporter assay; comparator protozoa cultured in parallel |
Why This Matters
The compound offers benznidazole‑like potency but with a unique selectivity window that reduces off‑target antiprotozoal activity, making it a superior probe for T. cruzi‑specific target engagement studies.
- [1] Wang X, Cal M, Kaiser M, Buckner FS, Lepesheva GI, Sanford AG, Wallick AI, Davis PH, Vennerstrom JL. A new chemotype with promise against Trypanosoma cruzi. Bioorg Med Chem Lett. 2020;30(1):126778. doi:10.1016/j.bmcl.2019.126778. PMID: 31706668. View Source
